Ethyl 7-(methylamino)heptanoate HCl Ethyl 7-(methylamino)heptanoate HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13751782
InChI: InChI=1S/C10H21NO2.ClH/c1-3-13-10(12)8-6-4-5-7-9-11-2;/h11H,3-9H2,1-2H3;1H
SMILES: CCOC(=O)CCCCCCNC.Cl
Molecular Formula: C10H22ClNO2
Molecular Weight: 223.74 g/mol

Ethyl 7-(methylamino)heptanoate HCl

CAS No.:

Cat. No.: VC13751782

Molecular Formula: C10H22ClNO2

Molecular Weight: 223.74 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(methylamino)heptanoate HCl -

Specification

Molecular Formula C10H22ClNO2
Molecular Weight 223.74 g/mol
IUPAC Name ethyl 7-(methylamino)heptanoate;hydrochloride
Standard InChI InChI=1S/C10H21NO2.ClH/c1-3-13-10(12)8-6-4-5-7-9-11-2;/h11H,3-9H2,1-2H3;1H
Standard InChI Key IJNCYGMCMAAYIH-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCNC.Cl
Canonical SMILES CCOC(=O)CCCCCCNC.Cl

Introduction

Chemical Identification and Properties

Ethyl 7-(methylamino)heptanoate HCl is characterized by the following structural and physicochemical attributes:

PropertyValueSource
CAS Number99863-55-5
Molecular FormulaC₁₀H₂₂ClNO₂
Molecular Weight223.74 g/mol
Purity≥95%
InChI KeyCCOC(=O)CCCCCCNC.Cl
Linear Structure FormulaNot available
Boiling PointNot reported

The compound exists as a colorless oil or crystalline solid, depending on purification methods. Its hydrochloride form enhances stability and solubility in polar solvents, making it suitable for further derivatization.

CodePhraseCategory
P101If medical advice is needed, have product container or label at hand.General
P102Keep out of reach of children.General
P103Read label before use.General
P201Obtain special instructions before use.Prevention
P210Keep away from heat/sparks/open flames/hot surfaces. No smoking.Prevention
P223Keep away from any possible contact with water (violent reaction risk).Prevention
P280Wear protective gloves/protective clothing/eye protection/face protection.Prevention

Response Measures:

CodePhraseApplication
P301IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.First Aid
P302IF ON SKIN: Wash with plenty of soap and water.First Aid
P305IF IN EYES: Rinse cautiously with water for several minutes.First Aid
P304IF INHALED: Remove victim to fresh air and keep at rest.First Aid

The compound is hazardous to aquatic life (P391) .

Synthesis and Applications

Role in Pharmacological Synthesis

Ethyl 7-(methylamino)heptanoate HCl serves as a precursor in constructing complex therapeutic agents:

PROTAC Design for KDM5 Inhibition

In recent studies, this compound was used to synthesize PROTACs (proteolysis-targeting chimeras) targeting lysine demethylase 5 (KDM5), implicated in neurological disorders. Key steps include:

  • Intermediate Formation: Reaction with methyl 7-oxoheptanoate and NaBH(OAc)₃ to generate methylamino intermediates .

  • Linker Integration: Coupling with epigenetic modulators to create bifunctional molecules that degrade KDM5A protein .

Example Workflow:

StepReactionProductYield
1Reduction of 7-oxoheptanoate with NaBH(OAc)₃Methylamino intermediate 7a26%
2Hydrolysis to carboxylic acid10~98%
3Amide coupling with melatonin derivativesFinal PROTAC candidate 11N/A

These PROTACs demonstrated enhanced neurite outgrowth in neuroblastoma cells .

Melatonin-Tamoxifen Conjugates

Ethyl 7-(methylamino)heptanoate HCl is a key building block for designing dual-action anticancer agents. For example, compound 9 (ethyl (Z)-7-((2-(4-(1,2-diphenylbut-1-en-1-yl)phenoxy)ethyl)-(methyl)amino)heptanoate) was synthesized via:

  • Alkylation: Introduction of diphenylbutenyl groups.

  • Hydrolysis: Conversion to carboxylic acid 10.

  • Amide Bond Formation: Coupling with melatonin derivatives .

Biological Activity of Conjugates:

CompoundCell LineIC₅₀ (μM)Mechanism
4aMCF-72.1Estrogen receptor antagonism + MT₁ agonism
16aMDA-MB-231N/APolymethylene spacer optimization

Comparative Analysis with Related Compounds

Ethyl 7-Aminoheptanoate Hydrochloride (CID 12777411)

PropertyEthyl 7-(methylamino)heptanoate HClEthyl 7-Aminoheptanoate HCl
Molecular Weight223.74 g/mol209.71 g/mol
Functional GroupMethylaminoAmino
ApplicationsPROTAC synthesis, melatonin conjugatesAntibacterial intermediates
SafetyP223 (water reaction risk)Similar GHS codes

The methylamino group enhances lipophilicity, improving membrane permeability in drug candidates .

Environmental and Regulatory Considerations

Ethyl 7-(methylamino)heptanoate HCl is classified as hazardous to aquatic organisms (P391) . Proper disposal requires:

  • Spill Management: Absorb with inert materials; avoid water contact .

  • Waste Disposal: Incinerate in a chemical incinerator equipped with a scrubber to remove HCl .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator